2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-17(15(2)24-21-14)12-18(22)20-13-19(8-10-23-11-9-19)25-16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYQOWGFQYMHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2(CCOCC2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the phenylsulfanyl group, and the coupling with the oxan-4-yl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxazole ring can lead to the formation of reduced oxazole derivatives.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide, we compare it with analogs from published literature and patents. Key structural differences, synthetic yields, and functional group variations are highlighted below.
Structural and Functional Insights
Core Heterocycle Variations: The target compound’s 3,5-dimethylisoxazole core contrasts with the benzimidazole systems in compounds (e.g., 3ae, 3ag) . The phenylsulfanyl-oxane group in the target compound introduces steric bulk and sulfur-based polarity, differing from the pyridylmethylsulfinyl or trifluoroethoxy groups in analogs. Sulfanyl groups (vs. sulfinyl) are less oxidized, which may reduce reactivity but improve stability .
Synthetic Efficiency :
- High-yield syntheses (e.g., 97% for 3ai/3aj ) suggest optimized routes for benzimidazole derivatives, while the target compound’s yield remains unreported. The phenylsulfanyl-oxane moiety may pose synthetic challenges due to sulfur’s propensity for oxidation.
The phenylsulfanyl group likely increases lipophilicity (predicted logP ~2.5–3.0) compared to the trifluoroethoxy group in 3ag (logP ~1.8–2.2) .
Pharmacological Implications
- Target Selectivity: The oxane ring’s rigidity may confer selectivity for enzymes or receptors requiring hydrophobic pocket interactions, contrasting with flexible alkyl chains in ’s butylamino analog .
- Metabolic Stability : The phenylsulfanyl group could resist cytochrome P450-mediated oxidation better than sulfinyl or ester groups in compounds, though in vivo data are lacking .
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is defined by the following components:
- Oxazole moiety : Contributes to its biological activity.
- Phenylsulfanyl group : Enhances interaction with biological targets.
- Acetamide functionality : Often linked to various pharmacological effects.
Molecular Formula
Molecular Weight
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of similar compounds containing oxazole and sulfanyl groups. For instance, compounds with similar structures demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate |
| 2 | Bacillus subtilis | Strong |
| 3 | Escherichia coli | Weak |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Compounds with oxazole derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and urease:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 1 | Acetylcholinesterase | 2.14 |
| 2 | Urease | 0.63 |
These findings suggest that the compound may serve as a lead for developing new enzyme inhibitors.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The oxazole ring is known for its role in modulating enzyme activities and receptor interactions. Studies utilizing docking simulations have illustrated how these compounds bind to target proteins, influencing their activity .
Case Studies
- Topical Anti-inflammatory Effects : A related study examined compounds similar to the target compound for their anti-inflammatory properties. These compounds inhibited cyclooxygenase activity, which is crucial in inflammatory pathways .
- Anticancer Potential : Some derivatives have shown promise in anticancer assays, indicating that modifications in the structure can enhance cytotoxicity against cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of oxazole precursors and coupling with the tetrahydropyran (oxane) scaffold. Key steps include:
- Oxazole ring formation : Use dehydrating agents (e.g., POCl₃) to cyclize β-ketoamide intermediates under controlled anhydrous conditions .
- Sulfide linkage introduction : Employ nucleophilic substitution between 4-mercaptotetrahydropyran derivatives and activated acetamide intermediates. Sodium hydroxide or potassium carbonate can act as bases to deprotonate thiol groups .
- Purification : Silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) followed by recrystallization from ethyl acetate or toluene improves purity .
- Critical parameters : Temperature (60–80°C for cyclization), pH (neutral for coupling), and solvent polarity (toluene for high-temperature stability) .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation:
- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d6) confirm substituent positions, with key signals at δ 2.14–2.86 (methyl groups on oxazole) and δ 4.11–4.90 (oxane and acetamide protons) .
- Mass spectrometry : ESI/APCI(+) detects molecular ions (e.g., [M+H]⁺ and [M+Na]⁺) and dimeric forms (e.g., 2M+Na) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area under the curve) .
Q. What strategies are recommended for assessing the compound’s solubility and stability in biological buffers?
- Methodological Answer :
- Solubility screening : Use a tiered approach:
DMSO stock solutions (10 mM) for initial in vitro assays.
Buffer compatibility : Test in PBS (pH 7.4), DMEM (pH 7.0–7.4), and simulated gastric fluid (pH 1.2) with sonication for 30 min. Centrifuge at 14,000 rpm to detect precipitation .
- Stability studies :
- Thermal stability : Incubate at 4°C, 25°C, and 37°C for 72 hours; monitor degradation via HPLC .
- Photostability : Expose to UV light (254 nm) for 24 hours; assess changes in UV-Vis spectra .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values in enzyme inhibition assays) be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or cellular context. Mitigation strategies include:
- Standardized assay protocols :
- Use identical enzyme batches (e.g., recombinant human kinases) and ATP concentrations (1–10 µM) to minimize variability .
- Include positive controls (e.g., staurosporine for kinase assays) in every plate .
- Cellular permeability correction : Adjust for efflux pump activity (e.g., P-gp inhibitors like verapamil) in cell-based assays .
- Data normalization : Express IC₅₀ values relative to internal standards and report mean ± SEM from ≥3 independent experiments .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer : A multi-modal approach is critical:
- Target identification :
- Chemoproteomics : Use biotinylated probes of the compound for pull-down assays coupled with LC-MS/MS .
- Kinase profiling : Screen against panels of 100+ kinases at 1 µM compound concentration .
- Pathway analysis : RNA-seq or phosphoproteomics (TiO₂ enrichment) to identify downstream signaling perturbations .
- In vivo validation : Use xenograft models (e.g., HCT-116 colorectal cancer) with dose escalation (10–50 mg/kg, IP) and pharmacodynamic biomarkers (e.g., p-ERK) .
Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data?
- Methodological Answer : Discrepancies often stem from metabolic instability or tissue distribution issues:
- Microsomal stability assays : Incubate with liver microsomes (human/rodent) and NADPH; calculate intrinsic clearance (Clᵢₙₜ) .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction; adjust dosing regimens if >95% bound .
- Tissue penetration studies : LC-MS/MS quantification in organs (e.g., brain, liver) after IV administration; calculate Kp values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
